

# An In-depth Technical Guide to D-Leucinol (CAS: 53448-09-2)

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**D-Leucinol**, with the CAS number 53448-09-2, is a chiral amino alcohol that serves as a critical building block in modern organic synthesis.[1][2][3] Its enantiomerically pure structure makes it a valuable component in the development of pharmaceuticals, agrochemicals, and other complex molecular architectures.[1][2] This guide provides a comprehensive technical overview of **D-Leucinol**, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of its known biological context.

## **Chemical and Physical Properties**

**D-Leucinol** is a transparent or slightly yellow liquid at room temperature. A comprehensive summary of its key physical and chemical properties is presented in the tables below.

## **Table 1: General Properties of D-Leucinol**



Property	Value	Reference(s)
CAS Number	53448-09-2	
Molecular Formula	C <sub>6</sub> H <sub>15</sub> NO	
Molecular Weight	117.19 g/mol	
IUPAC Name	(2R)-2-amino-4-methylpentan- 1-ol	
Synonyms	(R)-(-)-2-Amino-4-methyl-1- pentanol, D-(-)-Leucinol	<del>-</del>
Appearance	Transparent or slightly yellow liquid	_
Purity	≥ 97%	_

## Table 2: Physical and Spectroscopic Properties of D-

Leucinol

Property	Value	Reference(s)
Boiling Point	195 - 200 °C	_
Density	0.917 g/mL at 25 °C	
Refractive Index (n20/D)	1.4496	
Optical Rotation [α]20/D	-4° ± 1° (c=9 in Ethanol)	
Storage Temperature	0 - 8 °C	-

## **Spectroscopic Data**

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **D-Leucinol**. The following tables summarize the expected spectroscopic data.

# Table 3: <sup>1</sup>H NMR Spectral Data of L-Leucinol (Reference for D-Leucinol)



Note: The spectrum of **D-Leucinol** is expected to be identical to that of its enantiomer, L-Leucinol.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constants (J) Hz	Reference(s
3.54	dd	1H	H-1a	J = 10.4, 3.8	
3.24	dd	1H	H-1b	J = 10.4, 7.6	
2.90	m	1H	H-2		
1.67	m	1H	H-4		
1.18	m	2H	H-3		
0.93	d	3H	H-5'	J = 6.5	
0.90	d	3H	H-5	J = 6.3	

Table 4: Predicted <sup>13</sup>C NMR Spectral Data of D-Leucinol

Chemical Shift (δ) ppm	Carbon Assignment
~67	C-1 (CH <sub>2</sub> OH)
~55	C-2 (CHNH <sub>2</sub> )
~43	C-3 (CH <sub>2</sub> )
~25	C-4 (CH)
~23	C-5' (CH₃)
~22	C-5 (CH <sub>3</sub> )

**Table 5: FT-IR Spectral Data of D-Leucinol** 



Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3350-3200 (broad)	O-H stretch	Alcohol
3400-3250 (broad)	N-H stretch	Primary Amine
2960-2850	C-H stretch	Alkane
1600-1550	N-H bend	Primary Amine
1470-1430	C-H bend	Alkane
1050-1000	C-O stretch	Primary Alcohol

**Table 6: Mass Spectrometry Data of D-Leucinol** 

m/z	Relative Intensity (%)	Possible Fragment
117	Low	[M] <sup>+</sup> (Molecular Ion)
100	Moderate	[M - NH <sub>3</sub> ] <sup>+</sup>
86	High	[M - CH <sub>2</sub> OH] <sup>+</sup>
72	Moderate	[M - C₂H₅O]+
57	High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation)
44	High	[CH <sub>2</sub> =NH <sub>2</sub> ]+

# Experimental Protocols Synthesis of D-Leucinol from D-Leucine

This protocol describes the reduction of the carboxylic acid group of D-leucine to a primary alcohol using a sodium borohydride and iodine reagent system. This method is a safer and more economical alternative to lithium aluminum hydride.

Workflow for the Synthesis of **D-Leucinol** 





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Caption: Workflow for the synthesis of **D-Leucinol** from D-Leucine.

### Materials:

- D-Leucine
- Sodium borohydride (NaBH<sub>4</sub>)
- lodine (l<sub>2</sub>)
- Anhydrous Tetrahydrofuran (THF)
- Methanol (MeOH)
- Hydrochloric acid (HCl), 1M
- Sodium hydroxide (NaOH), 1M



- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

#### Procedure:

- In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend D-leucine (1 equivalent) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath and slowly add sodium borohydride (2.5 equivalents).
- In a separate flask, dissolve iodine (1.1 equivalents) in anhydrous THF.
- Slowly add the iodine solution to the D-leucine and NaBH<sub>4</sub> suspension at 0 °C. Vigorous hydrogen evolution will be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 18 hours.
- Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol until the hydrogen evolution ceases.
- Acidify the mixture to pH 1 with 1M HCl.
- Evaporate the solvent under reduced pressure.
- Basify the residue to pH 12 with 1M NaOH and extract with an organic solvent (3 x volume of aqueous layer).
- Combine the organic layers, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield crude **D-Leucinol**.
- Purify the crude product by vacuum distillation or column chromatography on silica gel.

## **Application in Asymmetric Aldol Reaction**



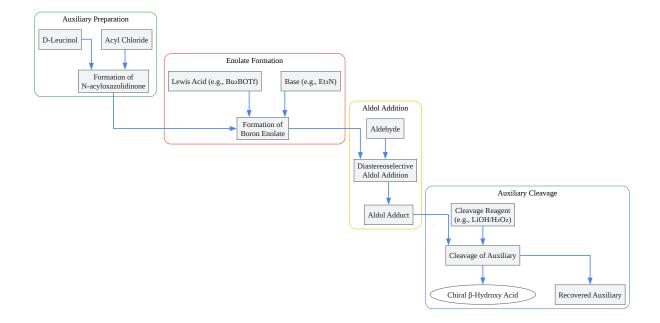




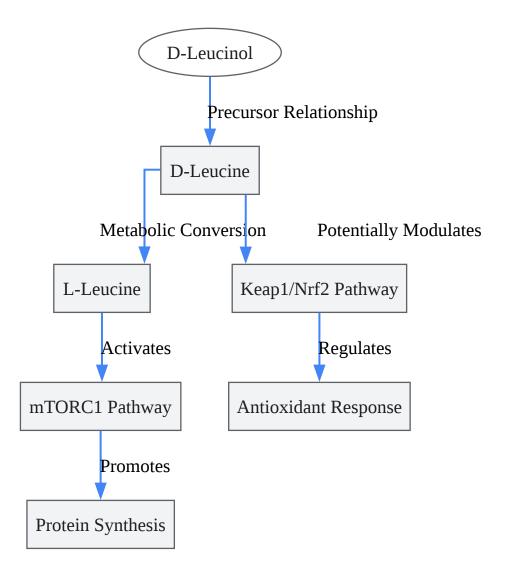
**D-Leucinol** can be converted into a chiral oxazolidinone auxiliary, which is then used to direct the stereochemical outcome of an aldol reaction.

Workflow for Asymmetric Aldol Reaction using a **D-Leucinol**-derived Auxiliary









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## References

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